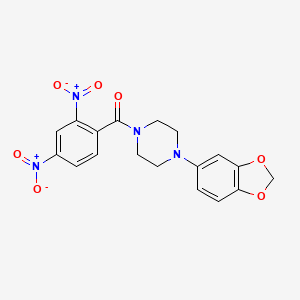![molecular formula C21H18ClNO3 B5152576 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist works by blocking the activity of the cannabinoid receptor type 1 (3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor), which is primarily found in the brain and central nervous system. 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor activation is known to stimulate appetite, increase food intake, and promote the storage of energy as fat. By blocking the 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist reduces appetite and food intake, leading to weight loss and improved glucose metabolism.
Biochemical and Physiological Effects:
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has been found to have several biochemical and physiological effects, including reduced food intake, weight loss, improved glucose metabolism, and reduced drug-seeking behavior. Additionally, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in treating neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has several advantages for lab experiments, including its high potency and specificity for the 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor, as well as its ability to cross the blood-brain barrier. However, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist also has limitations, including its potential for off-target effects and toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist, including its potential use in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and duration of treatment for 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist in different medical conditions. Finally, the development of more selective 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonists may lead to improved therapeutic outcomes with fewer side effects.
Conclusion:
In conclusion, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist is a promising chemical compound that has potential therapeutic applications in various medical conditions, including obesity, diabetes, and addiction. Its mechanism of action involves blocking the 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor, leading to reduced appetite, weight loss, and improved glucose metabolism. While 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has several advantages for lab experiments, further research is needed to determine its optimal use in different medical conditions and to develop more selective 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonists.
Méthodes De Synthèse
The synthesis of 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist involves the reaction of 2-chlorobenzyl chloride with 4-methoxyaniline to form 3-(2-chlorobenzylamino)-N-(4-methoxyphenyl)propanamide, which is then reacted with benzoyl chloride to produce the final product, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide.
Applications De Recherche Scientifique
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has been extensively studied for its potential therapeutic applications in various medical conditions, including obesity, diabetes, and addiction. Research has shown that 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist can reduce food intake, body weight, and improve glucose metabolism in obese and diabetic individuals. Additionally, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has been found to reduce drug-seeking behavior in addiction models, suggesting its potential use in treating substance abuse disorders.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-25-18-11-9-17(10-12-18)23-21(24)15-6-4-7-19(13-15)26-14-16-5-2-3-8-20(16)22/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPIBPJIZFTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5152501.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)
![N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B5152529.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)

![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)
![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
